molecular formula C16H29NO6 B565362 gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester CAS No. 73538-32-6

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

Cat. No. B565362
CAS RN: 73538-32-6
M. Wt: 331.409
InChI Key: WFLNMRHMSASNEO-UHFFFAOYSA-N
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Description

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a compound with the molecular formula C16H29NO6 and a molecular weight of 331.40 . It is a derivative of gamma-carboxyglutamic acid, an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .


Synthesis Analysis

The synthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, followed by the addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor . The synthesis of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester specifically has been referenced in several studies .


Molecular Structure Analysis

The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is represented by the formula C16H29NO6 . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a solid compound . It should be stored at -20° C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

I have conducted searches for the scientific research applications of “gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester” and its other name “1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate”. However, the available information does not provide a comprehensive analysis of unique applications across multiple fields as you requested.

The compound is known for its role in biochemistry, particularly in the blood-clotting mechanism where it functions as a modified glutamic acid known as γ-carboxyglutamic acid . This specific role requires vitamin K as a cofactor and is crucial for binding to calcium.

Mechanism of Action

properties

IUPAC Name

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNMRHMSASNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676244
Record name 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

CAS RN

73538-32-6
Record name 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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